molecular formula C8H14BN B1179374 4-(borane-dimethylamino)pyridine CAS No. 1769-74-0

4-(borane-dimethylamino)pyridine

Cat. No.: B1179374
CAS No.: 1769-74-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(borane-dimethylamino)pyridine is a chemical compound that consists of a pyridine ring substituted with a dimethylamino group and a borane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(borane-dimethylamino)pyridine typically involves the reaction of 4-(dimethylamino)pyridine with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-(dimethylamino)pyridine+boraneThis compound\text{4-(dimethylamino)pyridine} + \text{borane} \rightarrow \text{this compound} 4-(dimethylamino)pyridine+borane→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(borane-dimethylamino)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the borane or dimethylamino group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borates, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-(borane-dimethylamino)pyridine has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as esterifications and hydrosilylations.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(borane-dimethylamino)pyridine involves its ability to act as a nucleophilic catalyst. The borane group enhances the nucleophilicity of the dimethylamino group, allowing it to participate in various chemical reactions. The compound can interact with electrophiles, facilitating the formation of new chemical bonds and promoting reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: A closely related compound without the borane group, commonly used as a nucleophilic catalyst.

    N,N-dimethylaniline borane complex: Another borane complex with similar properties and applications.

Uniqueness

4-(borane-dimethylamino)pyridine is unique due to the presence of both the borane and dimethylamino groups, which confer distinct reactivity and catalytic properties. This combination makes it particularly effective in certain chemical reactions where both nucleophilicity and borane-mediated activation are advantageous.

Properties

CAS No.

1769-74-0

Molecular Formula

C8H14BN

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.